molecular formula C8H9NO4 B3108549 Methyl 5-hydroxy-6-methoxynicotinate CAS No. 166742-16-1

Methyl 5-hydroxy-6-methoxynicotinate

Cat. No. B3108549
CAS RN: 166742-16-1
M. Wt: 183.16 g/mol
InChI Key: RLHNCRFEGUYTPO-UHFFFAOYSA-N
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Description

“Methyl 5-hydroxy-6-methoxynicotinate” is a chemical compound with the CAS Number: 166742-16-1 . It has a molecular weight of 183.16 and its IUPAC name is this compound . It is used as an intermediate to prepare selective cyclooxygenase-2 inhibitors .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H9NO4 . The Inchi Code is 1S/C8H9NO4/c1-12-7-6(10)3-5(4-9-7)8(11)13-2/h3-4,10H,1-2H3 and the Inchi Key is RLHNCRFEGUYTPO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point of 392.6±37.0C at 760 mmHg and a flash point of 191.2 .

Scientific Research Applications

Synthesis and Building Blocks for Chemical Compounds

Methyl 5-hydroxy-6-methoxynicotinate serves as a valuable building block in the synthesis of complex chemical structures. For instance, it is utilized in the synthesis of methyl 2-amino-6-methoxynicotinate, a compound that acts as a precursor for the preparation of fused 2-pyridones. This process involves sequential microwave-induced regioselective methoxylation, esterification, followed by microwave-induced reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions, highlighting improved regioselectivity and purity profile of the reaction products (György Jeges et al., 2011).

Photophysical Properties and Quantum Chemistry

This compound's derivatives exhibit significant interest in photophysical studies. For example, methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, a related compound, has been synthesized to investigate its luminescence properties in various solvents. The introduction of methoxy groups to the thiophenyl moiety results in enhanced quantum yield and specific luminescence properties, underscoring the compound's potential for applications in material science and quantum chemistry (Soyeon Kim et al., 2021).

Enzymatic and Microbial Biotransformation

The enzymatic and microbial biotransformation of pyridine and pyrazine carboxylic acids, including compounds related to this compound, highlights the potential for developing novel hydroxylated derivatives through biocatalysis. Strains like Ralstonia/Burkholderia sp. DSM 6920 have demonstrated the ability to regioselectively hydroxylate substrates, including 6-methylnicotinate, to produce hydroxylated derivatives efficiently. This biotransformation capability opens avenues for the microbial production of novel compounds with potential applications in pharmaceuticals and agrochemicals (A. Tinschert et al., 2000).

Antitumor and Antimicrobial Activities

Research into novel comenic acid derivatives, including those containing isoxazole and isothiazole moieties synthesized from methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, has shown synergetic effects in mixtures with Temobel (Temozolomide), a first-line antitumor drug used in brain tumor chemotherapy. Such findings suggest the potential of this compound derivatives for development into new drugs with enhanced antitumor and antimicrobial activities (A. Kletskov et al., 2018).

Safety and Hazards

“Methyl 5-hydroxy-6-methoxynicotinate” has several safety considerations. It has been assigned the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 5-hydroxy-6-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-7-6(10)3-5(4-9-7)8(11)13-2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHNCRFEGUYTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Concentrated hydrochloric acid (9.06 mL of strength 36%) is added to a stirred suspension of methyl 5-amino-6-methoxynicotinoate (3.3 g) in water (20 mL). The mixture is cooled to 0° C. and treated dropwise with a solution of sodium nitrite (1.37 g) in water (5 mL). After 30 minutes at 0° C. a solution of sodium tetrafluoroborate (2.84 g) in water (10 mL) is added. After a further 30 minutes the precipitated diazonium salt is collected, washed with a little ice-cold water then with diethyl ether and sucked dry. Potassium carbonate (1.0 g) is added to trifluoroacetic acid (32 mL) at 0° C. followed by the addition of the diazonium salt in one portion. The mixture is stirred at reflux for 18 hours, cooled then poured into iced water and stirred for 1 hour. The aqueous mixture is neutralised with solid sodium bicarbonate and extracted with ethyl acetate. The extracts are washed with water and dried (MgSO4). Concentration afforded methyl 5-hydroxy-6-methoxynicotinoate (2.86 g) as a beige solid. This material is used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.